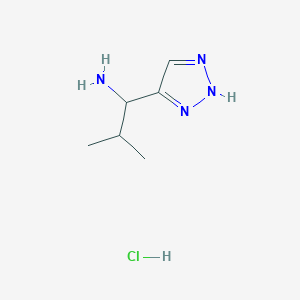

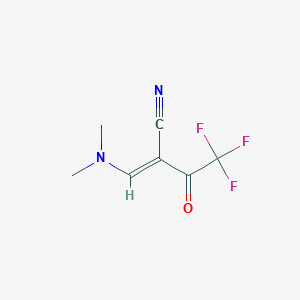

![molecular formula C17H18ClN5O B2513036 1-(4-chloro-2-methylphenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105221-07-5](/img/structure/B2513036.png)

1-(4-chloro-2-methylphenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved .Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo, including the reactants, products, and the conditions required for the reactions .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Synthesis and Anti-Inflammatory Applications

Research indicates the synthesis of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with notable anti-inflammatory activities, comparable to standard drugs like indomethacin, and minimal ulcerogenic effects. The structural elucidation of these compounds was achieved through various spectroscopic methods, and their anti-inflammatory potential was evaluated using the carrageenan-induced paw edema test in rats. Lipophilicity, as represented by C log P values, was found to be a significant factor influencing biological response. This underscores the compound's potential in pharmacological applications, particularly in the domain of inflammation and ulceration treatment (El-Tombary, 2013).

Antiulcer and Cytoprotective Activities

A study on (1H-Pyrazol-1-yl)-pyrimidines exhibited cytoprotective antiulcer activity, showcasing potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats. These compounds also demonstrated low acute toxicity, positioning them as potential therapeutic agents in ulcer treatment (Ikeda et al., 1996).

Antidepressant Activities

Compounds like CRF1 receptor antagonists have been identified to possess antidepressant-like activity. Specifically, R 121919 and DMP 696 significantly reduced immobility time in the tail suspension test in mice without impairing general locomotor activity. These findings suggest potential therapeutic implications for depression treatment (Nielsen et al., 2004).

Antitumor and Antipsoriatic Effects

In the domain of cancer and autoimmune diseases, a pyrazolo[3,4-d]pyrimidine derivative exhibited potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), suggesting potential as a drug candidate for psoriasis treatment. The compound demonstrated significant antipsoriatic effects in animal models, with detailed investigations revealing the mechanisms of action and supporting its therapeutic potential in psoriasis management (Li et al., 2016).

Safety and Hazards

properties

IUPAC Name |

1-(4-chloro-2-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O/c1-11-7-12(18)4-5-15(11)23-17-14(9-22-23)16(20-10-21-17)19-8-13-3-2-6-24-13/h4-5,7,9-10,13H,2-3,6,8H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRCOUSKEOEZIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chloro-2-methylphenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

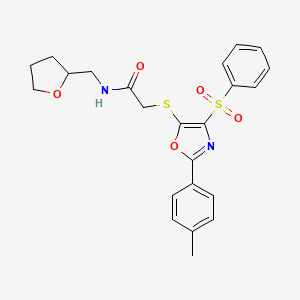

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2512954.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2512958.png)

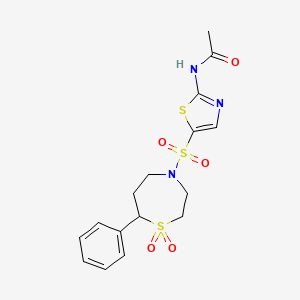

![5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2512962.png)

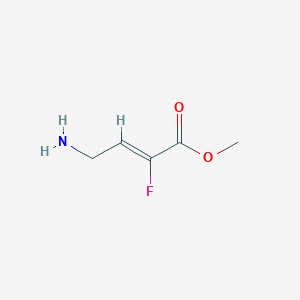

![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2512964.png)

![5-Chloro-6-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2512965.png)

![1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one](/img/structure/B2512975.png)

![N-(3,4-dimethoxybenzyl)-4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2512976.png)